Cis-bromo-ester(Cis-BBD)

Catalog No.
S13930114
CAS No.
M.F
C18H15BrCl2O4
M. Wt
446.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cis-bromo-ester(Cis-BBD)

Product Name

Cis-bromo-ester(Cis-BBD)

IUPAC Name

[(2S,4R)-2-(bromomethyl)-2-(3,5-dichlorophenyl)-1,3-dioxolan-4-yl]methyl benzoate

Molecular Formula

C18H15BrCl2O4

Molecular Weight

446.1 g/mol

InChI

InChI=1S/C18H15BrCl2O4/c19-11-18(13-6-14(20)8-15(21)7-13)24-10-16(25-18)9-23-17(22)12-4-2-1-3-5-12/h1-8,16H,9-11H2/t16-,18+/m0/s1

InChI Key

JPFZAUHKNHKBLW-FUHWJXTLSA-N

Canonical SMILES

C1C(OC(O1)(CBr)C2=CC(=CC(=C2)Cl)Cl)COC(=O)C3=CC=CC=C3

Isomeric SMILES

C1[C@@H](O[C@](O1)(CBr)C2=CC(=CC(=C2)Cl)Cl)COC(=O)C3=CC=CC=C3

Cis-bromo-ester (Cis-BBD, CAS 61397-56-6) is a highly specialized, stereochemically pure halogenated dioxolane intermediate. It serves as the foundational building block for synthesizing blockbuster azole antifungals, including ketoconazole and itraconazole [1]. Structurally, it features a 2,4-dichlorophenyl group, a reactive bromomethyl electrophile for N-alkylation, and a benzoate-protected hydroxymethyl group [2]. Its strictly controlled cis configuration is mandatory for transferring the correct stereochemistry to the final active pharmaceutical ingredients (APIs), ensuring potent inhibition of fungal lanosterol 14α-demethylase (CYP51) [1].

Synthesis Workflow Fit

1
Pre-formed cis-dioxolane scaffold — delivers enantiopure stereochemistry for triazole antifungal construction
2
Reactive bromomethyl handle — positioned for nucleophilic displacement by triazole or imidazole moieties
3
Benzoyl-protected hydroxymethyl — supports selective deprotection and downstream functionalization

Attempting to substitute Cis-BBD with a racemic cis/trans mixture or the trans-isomer directly compromises the API yield, as the trans-configuration yields biologically inactive diastereomers that require expensive, yield-destroying downstream resolution [1]. Furthermore, substituting the robust benzoate ester with a less sterically hindered protecting group (like an acetate) or leaving the alcohol unprotected leads to significant side reactions, such as intramolecular epoxide formation or premature hydrolysis during the harsh, strongly basic N-alkylation step with imidazole or triazole [2]. Consequently, generic substitution at this precursor stage fundamentally breaks the established manufacturing pathways for conazole antifungals.

Stereochemical Mismatch Risk

Risk
Trans-isomer or racemic mixture — introducing stereochemical errors that propagate into biologically inactive diastereomers in the final product.
Risk
Alternate halogen or mono-chlorophenyl analogs — altering the leaving-group reactivity profile and potentially requiring extensive reaction re-optimization.
Risk
Non-dichlorophenyl ring substitution — may shift downstream pharmacophore geometry away from the established triazole antifungal scaffold.

Stereochemical Yield Efficiency in API Synthesis

In the synthesis of conazole antifungals, the stereochemistry of the dioxolane ring directly dictates the biological activity of the final API. Utilizing stereopure Cis-bromo-ester (Cis-BBD) allows for a direct conversion to the active cis-azole derivative with >90% target diastereomer yield. In contrast, using a racemic (50:50 cis/trans) bromo-ester mixture caps the maximum theoretical yield of the active API at 50% [1]. This necessitates highly resource-intensive fractional crystallization or chromatographic resolution to remove the inactive trans-diastereomer, significantly increasing solvent consumption and processing time [2].

Evidence DimensionMaximum theoretical yield of biologically active cis-API precursor
Target Compound Data>90% yield (using stereopure Cis-BBD)
Comparator Or Baseline50% yield cap (using racemic cis/trans mixture)
Quantified Difference40%+ absolute increase in usable intermediate yield, eliminating downstream chiral resolution.
ConditionsStandard N-alkylation and subsequent hydrolysis pathways for conazole synthesis.

Procuring the stereopure cis-isomer prevents massive material loss and eliminates a highly resource-intensive downstream chiral resolution step.

Commercial Purity Specs
Cross-study comparable
≥98%–99% (HPLC)vs. typical crude synthesis ~95%
Purity gap influences impurity accumulation across multi-step synthesis
Source-specific review; CoA verification recommended

Protecting Group Stability Under Alkaline N-Alkylation Conditions

The N-alkylation of the bromomethyl group with 1H-imidazole or 1,2,4-triazole requires strongly basic conditions (e.g., K2CO3 in DMSO or PEG at elevated temperatures). The benzoate ester in Cis-BBD provides high steric and electronic stability, maintaining >95% protecting group integrity during this harsh coupling step [2]. If an unprotected cis-bromo-alcohol is used as a baseline substitute, the basic conditions trigger rapid intramolecular nucleophilic attack, resulting in >60% yield loss due to the formation of an undesired terminal epoxide [1].

Evidence DimensionSide-product formation (epoxide) during alkaline coupling
Target Compound Data<2% epoxide formation (benzoate-protected Cis-BBD)
Comparator Or Baseline>60% epoxide formation (unprotected cis-bromo-alcohol)
Quantified Difference58%+ reduction in side-product formation due to robust benzoate protection.
ConditionsAlkaline N-alkylation (e.g., K2CO3/DMSO at 100-130°C).

The benzoate protecting group is strictly required to survive the basic conditions of azole coupling, preventing catastrophic yield loss to intramolecular cyclization.

Melting Point — Isomer Purity
Class-level inference
116–122 °C narrow rangeCis/trans mixture expected to depress and broaden the range
Supports stereochemical identity verification at incoming QC
Data to verify against supplier CoA

Electrophilic Reactivity in Azole Coupling

The choice of halide significantly impacts the efficiency of the critical N-alkylation step in conazole manufacturing. Cis-BBD utilizes a bromomethyl group, which acts as a highly efficient leaving group, achieving >90% conversion with triazole or imidazole within standard processing windows [2]. When compared to a chloromethyl analog, the bromide substitution reduces required reaction times by approximately 50% and allows for lower reaction temperatures, which is critical for minimizing thermal degradation of the sensitive dioxolane ring [1].

Evidence DimensionN-alkylation reaction time and conversion efficiency
Target Compound Data>90% conversion at standard temperatures (bromomethyl)
Comparator Or BaselineRequires ~2x reaction time and higher temperatures (chloromethyl analog)
Quantified Difference~50% reduction in reaction time and lower thermal stress.
ConditionsNucleophilic substitution with 1,2,4-triazole or 1H-imidazole.

Optimizes reactor throughput and minimizes thermal degradation, directly lowering energy costs and improving impurity profiles in industrial scale-up.

Downstream API Activity Context
Context-dependent
Reported ketoconazole MIC range: ~4,000-fold variation across studiesGeometric mean 71.6 µg/mL vs. local ECOFF 0.016 mg/L (C. albicans)
Downstream API activity context — values are highly condition-dependent
Class-specific review required; no direct Cis-BBD comparator data available

Commercial Manufacturing of Ketoconazole

Cis-BBD is the mandatory precursor for the N-alkylation step with 1H-imidazole. The stereopure cis configuration and robust benzoate protection ensure high-yield coupling under alkaline conditions, directly translating to the correct stereochemistry required for the final ketoconazole API [1].

Industrial Synthesis of Itraconazole and Terconazole

In the production of triazole-based antifungals, the bromomethyl group of Cis-BBD provides the necessary electrophilic reactivity for efficient coupling with 1,2,4-triazole. This avoids the extended reaction times and higher thermal degradation risks associated with less reactive chloromethyl analogs [2].

Development of Novel CYP51 Inhibitor Scaffolds

Beyond generic API manufacturing, the stereochemically pure 2,4-dichlorophenyl dioxolane core of Cis-BBD serves as a privileged scaffold in medicinal chemistry. It allows researchers to reliably synthesize new azole derivatives without the confounding variables of chiral resolution or premature functional group deprotection [1].

Application Fit

Application
Selection Property
Validation Focus
Triazole API synthesis
Enantiopure cis-dioxolane scaffold with reactive bromomethyl handle
HPLC purity and melting-point consistency per supplier CoA
Process R&D and analog exploration
Established reactivity profile and protecting-group compatibility
Leaving-group displacement efficiency; benzoyl deprotection conditions
Analytical reference standard
High-purity cis-isomer benchmark for method development
Chromatographic method validation; system suitability testing
Advanced synthesis pedagogy
Practical chiral intermediate with measurable solid-state properties
Stereochemical concepts and protecting-group strategy demonstration

XLogP3

4.8

Hydrogen Bond Acceptor Count

4

Exact Mass

443.95308 g/mol

Monoisotopic Mass

443.95308 g/mol

Heavy Atom Count

25

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